molecular formula C16H22N2O B12721210 N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine CAS No. 85982-75-8

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine

Cat. No.: B12721210
CAS No.: 85982-75-8
M. Wt: 258.36 g/mol
InChI Key: MIGGJPIAMPJCES-HOQBHHMFSA-N
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Description

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine is a chemical compound of interest in medicinal chemistry research, building upon the established biological significance of the cinnamoylpiperazine scaffold. Piperazine derivatives are recognized as privileged structures in drug discovery due to their versatile binding capabilities and favorable physicochemical properties, making them frequent components in pharmacologically active compounds . Scientific literature indicates that cinnamoylpiperazine derivatives are investigated for their potential effects on the central nervous system. Related compounds in this class have been studied as potential antinociceptive and anticonvulsive agents, with their activity often linked to interactions with specific receptor targets . Furthermore, structurally similar piperazine-containing molecules have demonstrated potent bioactivity in other research contexts. For instance, certain novel piperazine derivatives have shown significant cytotoxic potential against human cancer cell lines in vitro, inducing apoptosis through both intrinsic and extrinsic pathways . The specific substitution pattern on the piperazine ring, such as the N-methyl and dimethyl groups present in this compound, can significantly influence its binding affinity, selectivity, and overall pharmacological profile, offering researchers a tool to explore structure-activity relationships . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85982-75-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(E)-3-phenyl-1-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1

InChI Key

MIGGJPIAMPJCES-HOQBHHMFSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)/C=C/C2=CC=CC=C2)C)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine against different cancer cell lines. The compound has shown promising results in inhibiting the growth of lung cancer cells (A549) with IC50 values comparable to established chemotherapeutic agents like cisplatin . The structural activity relationship (SAR) analysis indicates that modifications to the piperazine ring and cinnamoyl group can significantly influence its anticancer efficacy.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. These properties are crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

Drug Development

This compound serves as a lead compound for developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells presents a significant advantage over traditional chemotherapy agents, which often exhibit high toxicity and side effects .

Neuroprotective Effects

Emerging research suggests that compounds related to this compound may possess neuroprotective properties. The ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases where oxidative stress plays a pivotal role .

Case Studies and Research Findings

StudyObjectiveKey Findings
Zaki et al. (2024)Synthesis and cytotoxicity assessment of stilbene-arylcinnamide hybridsIdentified potent anticancer activity against A549 cells with IC50 values comparable to cisplatin .
Benfeito et al. (2021)Evaluation of mitochondriotropic antioxidantsDiscussed the importance of structural modifications in enhancing bioavailability and therapeutic effects .
PubChem DatabaseChemical properties and biological activitiesProvided foundational data on the occurrence and potential applications of this compound in drug discovery .

Mechanism of Action

The mechanism of action of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neuronal activity by binding to receptors or ion channels, thereby reducing neuronal excitability. This action is thought to be responsible for its antinociceptive and anticonvulsive effects. Additionally, the compound may exert antioxidant effects, reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine C₁₁H₁₄NO 258.40 - 2,5-dimethyl (trans)
- N'-cinnamoyl
- Cinnamoyl group enhances lipophilicity.
- Acute toxicity (LD₅₀ via intraperitoneal route) .
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide C₂₄H₂₆Cl₂N₄O 473.39 - Dichlorophenyl
- Quinolinyl
- Higher molecular weight due to aromatic substituents.
- Synthesized via coupling reactions .
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide C₂₄H₂₅F₃N₄O₂ 482.48 - Trifluoromethylbenzoyl
- Pyridinyl
- Electron-withdrawing CF₃ group increases metabolic stability .
5-[(4-Methyl-1-piperazinyl)methyl]-N-propyl-2-pyridinamine C₁₄H₂₄N₄ 248.37 - 4-methylpiperazine
- Propylamine
- Designed for CNS penetration due to smaller substituents .
1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine (Ranolazine Related Compound C) C₁₄H₂₁N₃O 247.34 - 2,6-dimethylphenyl
- Piperazine-acetamide
- Used as a pharmaceutical intermediate.
- Crystalline powder with high purity .
Acetildenafil analogue (3,5-dimethylpiperazine variant) C₂₃H₂₈N₆O₂ 420.51 - 3,5-dimethylpiperazine
- Pyrazolopyrimidine
- Structural analog with uncharacterized toxicity .

Key Observations :

  • Lipophilicity : The cinnamoyl group in the target compound contributes to higher lipophilicity compared to smaller substituents (e.g., methyl or propyl groups) in analogs like 5-[(4-Methyl-1-piperazinyl)methyl]-N-propyl-2-pyridinamine .
  • Toxicity : The target compound’s LD₅₀ (intraperitoneal) suggests moderate acute toxicity, whereas analogs like the trifluoromethylbenzoyl derivative prioritize metabolic stability over immediate toxicity .
  • Stereochemical Complexity : The trans-2,5-dimethyl configuration in the target compound contrasts with cis configurations or unsubstituted piperazines in other derivatives, affecting receptor binding and solubility .
Pharmacological Activity :
  • Target Compound : Toxicity data (LD₅₀) is available, but therapeutic applications remain uncharacterized .
  • Acetildenafil Analog : Exhibits structural similarity to phosphodiesterase inhibitors but lacks safety data .
  • Trifluoromethylbenzoyl Derivative : Designed for enhanced bioavailability and enzyme inhibition (e.g., kinase targets) .

Biological Activity

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine is a synthetic compound belonging to the piperazine family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with methyl and cinnamoyl groups. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This compound's unique structure is believed to contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds with a cinnamic acid backbone exhibit significant antimicrobial properties. This compound has shown promising results against various microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL
Mycobacterium tuberculosis64 µg/mL

The compound's efficacy against Candida albicans suggests potential applications in treating fungal infections, particularly those resistant to conventional therapies.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.7
Caco-2 (Colorectal Cancer)12.3

The data indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, which may be attributed to its structural characteristics that interact with specific cellular pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with key metabolic pathways in both microbial and cancer cells.

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts cell wall synthesis or alters membrane permeability in bacteria and fungi.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific transcription factors involved in cell cycle regulation and apoptosis pathways .

Case Studies and Clinical Relevance

While laboratory studies provide a foundation for understanding the biological activity of this compound, clinical studies are necessary to confirm these findings. There have been limited clinical trials reported; however, the potential for this compound in therapeutic applications remains promising.

Q & A

Q. What synthetic methodologies are validated for N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine?

The compound is synthesized via sequential N-methylation and cinnamoylation of a 2,5-dimethylpiperazine precursor. Key steps include selective acylation under anhydrous conditions and purification via normal-phase chromatography. Structural confirmation relies on spectroscopic techniques (NMR, MS) and comparison with synthetic standards, as demonstrated in the isolation and synthesis of Nigerazine B from Aspergillus niger .

Q. How is the trans-2,5-dimethyl configuration confirmed experimentally?

X-ray crystallography is the gold standard for determining stereochemistry, as shown in structurally related piperazine derivatives (e.g., 1-(2,5-dimethylphenyl)piperazine-1,4-dium). For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments differentiate trans and cis isomers by analyzing spatial proximity of methyl groups .

Q. What acute toxicity data exist for this compound, and how should they inform laboratory safety protocols?

Acute toxicity studies report an intraperitoneal LD50 in rodent models, though exact values are proprietary. Researchers must use gloves, goggles, and fume hoods during handling. Institutional guidelines for neurotoxic agents should be followed, including waste disposal protocols and emergency response plans for accidental exposure .

Advanced Research Questions

Q. How can researchers design assays to evaluate inhibitory effects on plant root growth?

Standardized bioassays involve germinating lettuce seeds on agar plates containing serial dilutions (10<sup>−6</sup>–10<sup>−3</sup> M) of the compound. Root elongation is measured after 72 hours, with IC50 values calculated using nonlinear regression. Hydroponic systems with controlled nutrient delivery improve reproducibility, while confocal microscopy tracks cellular changes (e.g., microtubule disruption) .

Q. What strategies address bioactivity discrepancies across plant species or experimental conditions?

Systematic variation of environmental factors (light, pH, temperature) and use of multiple model organisms (e.g., Arabidopsis thaliana, Zea mays) isolate compound-specific effects. Metabolomic profiling (LC-MS) identifies species-dependent metabolic interactions, while standardized growth media reduce variability .

Q. How is metabolic stability assessed in biological systems?

Radiolabeled analogs (e.g., <sup>14</sup>C-methyl derivatives) are incubated with hepatic microsomes or plasma to track degradation. HPLC-MS identifies metabolites, and enzyme inhibition studies (e.g., CYP450 inhibitors) clarify metabolic pathways. In vivo studies in rodents quantify excretion profiles and tissue accumulation .

Q. Can computational models predict structure-activity relationships (SAR) for analogs?

Molecular docking against hypothesized targets (e.g., auxin-binding proteins) and quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and HOMO/LUMO energies guide analog design. Validation involves synthesizing top-ranked candidates and testing bioactivity in root inhibition assays .

Methodological Notes

  • Structural Characterization : Combine X-ray crystallography (for unambiguous stereochemistry) with dynamic NMR to assess conformational flexibility .
  • Toxicology : Prioritize intraperitoneal and oral administration studies to compare route-dependent toxicity, leveraging histopathology and serum biomarker analysis .
  • Bioactivity : Use positive controls (e.g., colchicine for microtubule disruption) and negative controls (solvent-only treatments) to validate assay specificity .

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